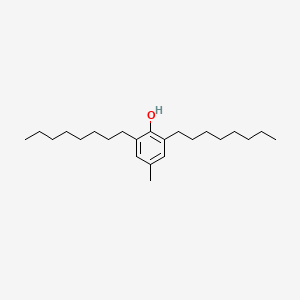

2,6-Dioctyl-p-cresol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23271-28-5 |

|---|---|

Molecular Formula |

C23H40O |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

4-methyl-2,6-dioctylphenol |

InChI |

InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |

InChI Key |

RLMSHDLOMSQPHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,6-Dioctyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-Dioctyl-p-cresol, a sterically hindered phenolic compound. The synthesis is primarily achieved through the Friedel-Crafts alkylation of p-cresol with 1-octene. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data.

Synthesis Pathway: Friedel-Crafts Alkylation

The core of the synthesis for this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. In this reaction, p-cresol is reacted with an alkylating agent, in this case, 1-octene, in the presence of a Lewis acid catalyst. The octyl group from 1-octene is added to the aromatic ring of p-cresol at the positions ortho to the hydroxyl group, leading to the formation of the desired 2,6-dioctyl substituted product.

The general transformation can be represented as follows:

Caption: General synthesis pathway for this compound.

Reaction Mechanism

The Friedel-Crafts alkylation of p-cresol with 1-octene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) activates the 1-octene, leading to the formation of a carbocation or a polarized complex. This species is the electrophile that will attack the aromatic ring.

-

Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the electrophilic octyl species. The hydroxyl group of p-cresol is an activating group, directing the substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, the substitution occurs at the two available ortho positions.

-

Deprotonation and Regeneration of Aromaticity: A base (which can be the counter-ion of the catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the alkylated product. The catalyst is regenerated in this step.

Caption: Mechanism of the Friedel-Crafts alkylation of p-cresol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the alkylation of phenols.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mol) | Quantity (g/mL) |

| p-Cresol | 108.14 | 1.034 | 1.0 | 108.14 g |

| 1-Octene | 112.21 | 0.715 | 2.2 | 175.5 mL |

| Aluminum Chloride (anhydrous) | 133.34 | 2.48 | 1.1 | 146.67 g |

| Dichloromethane (anhydrous) | 84.93 | 1.33 | - | 500 mL |

| Hydrochloric Acid (1 M) | 36.46 | - | - | As needed |

| Saturated Sodium Bicarbonate | 84.01 | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | As needed |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: Anhydrous dichloromethane (250 mL) and anhydrous aluminum chloride (1.1 mol) are added to the flask. The mixture is cooled to 0 °C in an ice bath.

-

A solution of p-cresol (1.0 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for 30 minutes at 0 °C.

-

Alkylation: A solution of 1-octene (2.2 mol) in anhydrous dichloromethane (150 mL) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (2H, singlet).- OH proton (1H, singlet, broad).- CH₂ groups of octyl chains adjacent to the ring (4H, triplet).- CH₃ group on the ring (3H, singlet).- Other CH₂ groups of octyl chains (multiplets).- Terminal CH₃ groups of octyl chains (6H, triplet). |

| ¹³C NMR | - Quaternary carbons in the aromatic ring.- CH carbons in the aromatic ring.- Carbons of the octyl chains.- Carbon of the methyl group on the ring. |

| IR (Infrared Spectroscopy) | - O-H stretching (broad band around 3300-3500 cm⁻¹).- C-H stretching (aliphatic, just below 3000 cm⁻¹).- C=C stretching (aromatic, ~1600 cm⁻¹).- C-O stretching (~1200 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₂₃H₄₀O).- Fragmentation pattern showing loss of alkyl chains. |

| Appearance | Likely a viscous oil or a low-melting solid. |

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should optimize the reaction conditions and perform thorough characterization to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide on the Antioxidant Mechanism of 2,6-Dioctyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dioctyl-p-cresol is a synthetic phenolic antioxidant. Its structure, characterized by a hydroxyl group on a benzene ring flanked by two bulky octyl groups, enables it to function as a potent radical scavenger. This technical guide delineates the core antioxidant mechanism of this compound, provides detailed experimental protocols for its evaluation, and explores its potential interaction with cellular signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon the well-established principles of sterically hindered phenolic antioxidants, primarily using its close analogue, 2,6-di-tert-butyl-p-cresol (BHT), as a reference. The lipophilic nature imparted by the octyl chains suggests a high affinity for lipid-rich environments, making it a potentially effective inhibitor of lipid peroxidation.

Core Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism of this compound is centered on its ability to act as a free radical scavenger through a hydrogen atom transfer (HAT) mechanism. This process involves the donation of the hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.

The key steps are as follows:

-

Initiation of Oxidation: An initiator molecule (I) abstracts a hydrogen atom from a substrate (RH), such as a polyunsaturated fatty acid, to form a substrate radical (R•).

-

Propagation of Oxidation: The substrate radical (R•) reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.

-

Termination by this compound: this compound (ArOH) donates its phenolic hydrogen atom to the peroxyl radical (ROO•), forming a hydroperoxide (ROOH) and a stable 2,6-dioctyl-p-cresoxyl radical (ArO•).

The efficacy of this process is largely attributed to the stability of the resulting phenoxyl radical. The two bulky octyl groups at the ortho positions sterically hinder the radical, preventing it from participating in further oxidative reactions. This steric hindrance, combined with the resonance delocalization of the unpaired electron across the benzene ring, renders the 2,6-dioctyl-p-cresoxyl radical relatively unreactive.

Figure 1. Hydrogen Atom Transfer (HAT) Mechanism

Quantitative Data Summary

Quantitative data on the antioxidant activity of this compound is not extensively available in the reviewed literature. However, data for the structurally similar and widely studied antioxidant, 2,6-di-tert-butyl-p-cresol (BHT), can provide a valuable benchmark. It is important to note that the longer, more flexible octyl chains in this compound are expected to increase its lipophilicity compared to the branched tert-butyl groups of BHT. This difference in lipophilicity can influence its partitioning and efficacy in various systems, such as bulk oils versus oil-in-water emulsions.

| Antioxidant | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity |

| 2,6-di-tert-butyl-p-cresol (BHT) | DPPH | Varies (literature dependent) | Trolox | Varies (literature dependent) |

| 2,6-di-tert-butyl-p-cresol (BHT) | ABTS | Varies (literature dependent) | Trolox | Varies (literature dependent) |

| 2,6-di-tert-butyl-p-cresol (BHT) | Lipid Peroxidation | Effective inhibitor | - | - |

Note: IC50 values are highly dependent on the specific experimental conditions (solvent, concentration, incubation time, etc.). The table above serves as a comparative framework.

Potential Signaling Pathway Interactions

While direct evidence for this compound's interaction with specific signaling pathways is limited, phenolic antioxidants are known to modulate cellular responses to oxidative stress beyond direct radical scavenging. A key pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

It is plausible that this compound, or its mild oxidation products, could act as signaling molecules to activate the Nrf2 pathway, thereby providing a secondary, indirect antioxidant effect.

Figure 2. Potential Nrf2-ARE Signaling Pathway Activation

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or another suitable solvent for lipophilic compounds)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the DPPH solution.

-

Add 100 µL of the test sample or positive control at different concentrations.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

Figure 3. DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or a suitable solvent

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in ethanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.

-

Add 10 µL of the test sample or positive control at different concentrations.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

-

Materials:

-

This compound

-

Lipid source (e.g., linoleic acid, biological tissue homogenate)

-

Pro-oxidant (e.g., FeSO₄, AAPH)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-Tetramethoxypropane (for standard curve)

-

Spectrophotometer

-

-

Procedure:

-

Induction of Lipid Peroxidation:

-

Prepare a reaction mixture containing the lipid source and the pro-oxidant in a suitable buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

-

Termination of Reaction and Precipitation:

-

Stop the reaction by adding a solution of TCA. This also precipitates proteins.

-

Add a solution of TBA containing BHT.

-

-

Color Development: Heat the mixture in a boiling water bath for 15-30 minutes to allow the reaction between MDA and TBA to form the colored adduct.

-

Measurement:

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The concentration of MDA is determined from a standard curve prepared with an MDA standard. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the samples with and without the antioxidant.

-

Conclusion

Technical Guide on 2,6-Dialkyl-p-Cresols: A Case Study of 2,6-Di-tert-butyl-p-cresol (BHT)

Introduction to 2,6-Di-tert-butyl-p-cresol (BHT)

2,6-Di-tert-butyl-p-cresol, commonly known as butylated hydroxytoluene (BHT), is a synthetic phenolic compound. It is a lipophilic, white crystalline solid with a faint phenolic odor.[1][2] BHT is widely utilized for its potent antioxidant properties, which arise from the sterically hindering tert-butyl groups ortho to the phenolic hydroxyl group. These bulky groups enhance the molecule's ability to scavenge free radicals while reducing its participation in other reactions.[[“]][4] This makes it an effective preservative in a wide array of products, including foods, cosmetics, pharmaceuticals, and industrial fluids like oils and fuels, to prevent oxidative degradation.[4][5][6][7]

Molecular Structure and Chemical Identification

The molecular structure of BHT consists of a p-cresol (4-methylphenol) backbone with two tert-butyl groups attached at the 2 and 6 positions of the benzene ring.

Molecular Formula: C₁₅H₂₄O[1][2]

IUPAC Name: 2,6-di-tert-butyl-4-methylphenol[8]

Synonyms: Butylated hydroxytoluene, BHT, Dibutylhydroxytoluene, 4-Methyl-2,6-di-tert-butylphenol.[1][9]

Physicochemical Data

The key quantitative properties of BHT are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 128-37-0 | [1][2][10] |

| Molecular Weight | 220.35 g/mol | [8][11] |

| Appearance | White to pale-yellow crystalline solid | [1][12] |

| Melting Point | 69-73 °C | [2] |

| Boiling Point | 265 °C | [2] |

| Density | 1.048 g/cm³ | [2] |

| Flash Point | 127 °C | [2][11][12] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |

| Solubility | Insoluble in water and propylene glycol. Soluble in acetone, ethanol, benzene, toluene, and oils. | [2] |

Experimental Protocols

Synthesis of 2,6-Di-tert-butyl-p-cresol

The industrial synthesis of BHT is typically achieved through the Friedel-Crafts alkylation of p-cresol with isobutylene.

-

Reaction Principle: The reaction involves the electrophilic substitution of two isobutylene molecules onto the electron-rich phenol ring at the positions ortho to the hydroxyl group. The hydroxyl group activates the ring, directing the bulky tert-butyl groups to the 2 and 6 positions.

-

Reactants:

-

p-Cresol (4-methylphenol)

-

Isobutylene

-

Catalyst (e.g., sulfuric acid or an acid resin)

-

-

General Procedure:

-

p-Cresol is charged into a reactor, often with a solvent.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Isobutylene is then bubbled through the mixture under controlled temperature and pressure.

-

The reaction is typically carried out at a moderate temperature.

-

Upon completion, the catalyst is neutralized and washed out.

-

The final product, BHT, is then purified by crystallization or distillation.

-

Analytical Method: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a common and effective method for the quantitative analysis of BHT in various matrices.

-

Principle: This method separates BHT from other components in a sample based on its volatility and interaction with the stationary phase of a GC column. The FID then detects and quantifies the eluted BHT.

-

Sample Preparation (General):

-

For solid samples (e.g., polymers, food), BHT is typically extracted using a suitable organic solvent like a methanol-carbon disulfide solution.[13]

-

Liquid samples (e.g., oils) may be diluted with a solvent before injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector.

-

Column: A nonpolar or semi-polar capillary column, such as one with a 5% SE-30 stationary phase, is often used.[14]

-

Injector Temperature: Typically around 200°C.[13]

-

Oven Temperature: An isothermal temperature of approximately 160°C is suitable.[13]

-

Detector Temperature: Maintained at a higher temperature than the column to prevent condensation.

-

Carrier Gas: Helium or Nitrogen.[13]

-

-

Quantification: The concentration of BHT in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. The detection limit for this method can be as low as 0.1 µg in a sample.[13]

Signaling Pathways and Mechanisms of Action

The primary role of BHT relevant to drug development and material science is its function as a free-radical scavenger. This mechanism is crucial for preventing lipid peroxidation and protecting cells and materials from oxidative damage.[[“]][[“]]

-

Free Radical Scavenging: BHT interrupts the auto-catalytic chain reaction of oxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•). This neutralizes the radical and prevents it from propagating the chain reaction.[4]

-

ROO• + ArOH → ROOH + ArO•

-

-

Formation of a Stable Radical: The resulting phenoxy radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring and the steric hindrance from the two bulky tert-butyl groups. This stability prevents the BHT radical from initiating new oxidation chains.

-

Termination: The stabilized BHT radical can then react with another peroxy radical to form non-radical products, effectively terminating the oxidation process.[4]

-

ROO• + ArO• → Non-radical products

-

The diagram below illustrates this free-radical scavenging pathway.

References

- 1. osha.gov [osha.gov]

- 2. chembk.com [chembk.com]

- 3. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties and Uses of 2,6-Di-tert-butyl-p-cresol-Chemwin [en.888chem.com]

- 7. uses|2,6-di-tert-butyl-p-cresol-Hosea Chem [hoseachem.com]

- 8. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Di-tert-butyl-p-cresol 128-37-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemos.de [chemos.de]

- 11. 2,6-Di-tert-butyl-p-cresol | 128-37-0 | FD22551 [biosynth.com]

- 12. 2,6-Di-tert-butyl-p-cresol(128-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. dnacih.com [dnacih.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2,6-Dioctyl-p-cresol

Introduction

2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. The presence of two octyl groups in the ortho positions to the hydroxyl group, and a methyl group in the para position, imparts significant stability and solubility in nonpolar media, making it a potentially effective stabilizer for organic materials such as plastics, elastomers, oils, and lubricants. Understanding its thermal stability and degradation profile is paramount for determining its efficacy, service lifetime, and the potential formation of degradation products in high-temperature applications.

This technical guide provides a detailed examination of the thermal stability and degradation of this compound, with a focus on experimental protocols for its characterization and the visualization of key processes.

Thermal Stability Assessment: Quantitative Data from Analogous Compounds

The thermal stability of hindered phenolic antioxidants is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, the following tables summarize expected and analogous quantitative data based on the behavior of other hindered phenols.

Table 1: Thermogravimetric Analysis (TGA) Data for Hindered Phenolic Antioxidants

| Compound | Onset of Decomposition (°C) | Temperature of Max Decomposition Rate (°C) | Residue at 600°C (%) | Atmosphere |

| 2,6-di-tert-butyl-p-cresol (BHT) | ~200 | ~250 | < 1 | Nitrogen |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | ~250 | ~300 | < 1 | Nitrogen |

| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | ~300 | ~350 | < 1 | Nitrogen |

| Expected for this compound | 220 - 280 | 270 - 330 | < 1 | Nitrogen |

Note: The expected values for this compound are estimations based on the influence of long alkyl chains on thermal stability.

Table 2: Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT) Data for Hindered Phenolic Antioxidants

| Compound | OIT (minutes) at 200°C | OIT (minutes) at 210°C | Atmosphere |

| 2,6-di-tert-butyl-p-cresol (BHT) | 15 - 25 | 5 - 15 | Oxygen |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 30 - 50 | 15 - 30 | Oxygen |

| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | 50 - 80 | 25 - 45 | Oxygen |

| Expected for this compound | 25 - 45 | 10 - 25 | Oxygen |

Note: OIT is highly dependent on the concentration of the antioxidant and the substrate it is stabilizing. The expected values for this compound are estimations.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology (based on ASTM E1131):

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Parameters:

-

Purge Gas: High-purity nitrogen (or air/oxygen for oxidative degradation studies) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset of decomposition temperature (Tonset).

-

Determine the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To assess the effectiveness of this compound in inhibiting oxidation at elevated temperatures.

Methodology (based on ASTM D3850):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation:

-

For the neat compound, accurately weigh 2-5 mg of this compound into an open aluminum DSC pan.

-

When evaluating in a polymer matrix, prepare a sample of the polymer containing a known concentration of this compound. A thin film or a small, flat section of the material is ideal.

-

-

Instrument Parameters:

-

Initial Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected oxidation temperature (e.g., 100°C).

-

Ramp to the isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.

-

Hold at the isothermal temperature for a short period (e.g., 1-5 minutes) to establish a stable baseline.

-

-

Gas Switch: Switch the purge gas from nitrogen to high-purity oxygen at a flow rate of 50 mL/min.

-

Isothermal Hold: Hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak, indicating the onset of oxidation, is observed.

-

-

Data Analysis:

-

The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

-

Visualization of Degradation Pathways and Experimental Workflows

Proposed Thermo-oxidative Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound under thermo-oxidative stress. The antioxidant molecule donates a hydrogen atom from its hydroxyl group to a radical species (R•), forming a stable phenoxyl radical. This phenoxyl radical can then undergo further reactions.

Caption: Proposed thermo-oxidative degradation pathway.

Experimental Workflow for TGA Analysis

This diagram outlines the key steps involved in performing a Thermogravimetric Analysis of this compound.

Caption: TGA experimental workflow.

Experimental Workflow for DSC-OIT Analysis

This diagram illustrates the sequential steps for determining the Oxidative Induction Time of this compound using DSC.

Caption: DSC-OIT experimental workflow.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its thermal stability and degradation can be extrapolated from analogous hindered phenolic antioxidants. The long octyl chains are expected to provide good thermal stability and solubility in organic matrices. The provided experimental protocols for TGA and DSC-OIT offer robust methodologies for the precise characterization of its performance as an antioxidant. The visualized degradation pathway and experimental workflows serve as valuable tools for researchers and professionals in the field of drug development and material science to predict its behavior and design effective stabilization strategies. Further experimental studies on this compound are warranted to validate these predictions and fully elucidate its degradation mechanisms.

Free Radical Scavenging Activity of 2,6-Dioctyl-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the free radical scavenging activity of 2,6-Dioctyl-p-cresol, a sterically hindered phenolic antioxidant. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates its potential activity based on the well-established mechanisms of hindered phenols and structure-activity relationship studies of related 2,6-disubstituted-p-cresol analogs. This guide covers the fundamental mechanism of action, standardized experimental protocols for assessing antioxidant activity, and the engagement of relevant cellular signaling pathways.

Introduction: The Role of Hindered Phenols as Antioxidants

Hindered phenols are a class of synthetic antioxidants widely utilized to prevent oxidative degradation in various materials, including plastics, elastomers, and oils. Their efficacy stems from the presence of bulky alkyl groups, such as octyl groups, at the ortho positions (2 and 6) relative to the hydroxyl group on the phenol ring. This steric hindrance enhances the stability of the resulting phenoxyl radical formed during the scavenging process, making them highly effective chain-breaking antioxidants. This compound belongs to this class of compounds and is expected to exhibit significant free radical scavenging properties.

The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The bulky ortho-substituents play a crucial role in preventing the phenoxyl radical from participating in further pro-oxidant reactions.

Mechanism of Free Radical Scavenging

The antioxidant activity of this compound is predicated on its ability to donate a hydrogen atom to a free radical (R•), which can be an alkyl, alkoxyl, or peroxyl radical. This process is illustrated in the diagram below.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging activity of antioxidants is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to reduce a stable colored radical, and the activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific experimental data for this compound is not available, the following table provides a template for how such data would be presented. The values for the related compound, 2,6-di-tert-butyl-p-cresol (BHT), are included for comparative context where available in the literature, although direct comparisons should be made with caution due to structural differences.

Table 1: Hypothetical Free Radical Scavenging Activity of this compound

| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |

| This compound | Data not available | Data not available |

| 2,6-di-tert-butyl-p-cresol (BHT) (for reference) | Variable, literature dependent | Variable, literature dependent |

| Ascorbic Acid (Standard) | Typically < 10 | Typically < 10 |

Note: The antioxidant activity of 2,6-disubstituted-p-cresols is influenced by the nature of the alkyl substituents. Longer alkyl chains, such as octyl groups, may affect the solubility and steric hindrance, thereby influencing the observed IC50 values.

Experimental Protocols

The following are standardized protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

-

To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the test compound or standard solution at different concentrations to the wells.

-

For the control, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or Ethanol

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the standard antioxidant.

-

Add a small volume of the test compound or standard solution at different concentrations to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway

Phenolic antioxidants, including likely this compound, can exert protective effects within cells by activating the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

The Environmental Fate of 2,6-Dioctyl-p-cresol: An Overview Based on Structurally Related Compounds

A comprehensive review of the environmental fate of 2,6-dioctyl-p-cresol, a hindered phenolic antioxidant, is currently challenging due to a significant lack of publicly available data on its specific biodegradation, photodegradation, hydrolysis, and bioaccumulation. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an overview of the expected environmental behavior of this compound by examining data on structurally related compounds, primarily other hindered phenols and alkylphenols.

Introduction to this compound and Hindered Phenols

This compound belongs to the class of hindered phenolic antioxidants. These compounds are characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, in this case, two octyl groups at the 2 and 6 positions of the cresol ring.[1][2][3] This steric hindrance is key to their function as radical scavengers, which terminate oxidative chain reactions in materials like plastics, rubbers, and oils, thereby extending their lifespan.[1][3][4] While essential for industrial applications, the environmental persistence and potential ecotoxicity of these compounds are of increasing concern.

Predicted Environmental Fate

Due to the absence of specific data for this compound, its environmental fate can be inferred from the behavior of other alkylphenols and hindered phenols.

Biodegradation

The biodegradation of phenolic compounds is a primary mechanism for their removal from the environment.[5] However, the rate and extent of biodegradation are highly dependent on the molecular structure and environmental conditions.

Generally, cresols can be rapidly degraded by microorganisms in soil and water.[5] However, the presence of long alkyl chains and the steric hindrance in this compound may significantly reduce its bioavailability and susceptibility to microbial attack compared to simpler phenols. For instance, the biodegradation of nonylphenol, another long-chain alkylphenol, has half-lives ranging from a few days to almost one hundred days under aerobic conditions.[6] It is plausible that this compound would exhibit similar or even greater persistence.

The degradation of related compounds like dioctyl phthalate (DEHP) has been shown to be slow, with a hydrolysis half-life that can reach several decades.[7] While structurally different, this highlights the potential for large, branched organic molecules to resist degradation.

Photodegradation

Photodegradation, the breakdown of compounds by light, is another important environmental fate process. In the atmosphere, cresols are known to degrade rapidly through reactions with photochemically produced hydroxyl radicals.[5] However, for a compound like this compound, which is primarily used as an additive within materials, its release into the atmosphere in a form susceptible to photodegradation may be limited. If released into surface waters, its potential for direct photolysis would depend on its ability to absorb UV radiation.

Hydrolysis

Hydrolysis is a chemical reaction with water that can break down certain compounds. Phenols are generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than that at which it is lost. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.

Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes available data on the environmental properties of related alkylphenols. It is crucial to note that these values are for different compounds and should be used with caution as indicators of the potential behavior of this compound.

| Compound | CAS Number | Log Kow | Water Solubility | Biodegradation | Bioaccumulation (BCF) | Reference |

| p-Cresol | 106-44-5 | 1.94 | 21.5 g/L at 20°C | Rapid | Low | [9] |

| 4-tert-Octylphenol | 140-66-9 | 5.3 | 4.5 mg/L at 25°C | Biodegradable (30% in 1 day in surface water) | High | [10] |

| Nonylphenol | 84852-15-3 | 3.8 - 4.8 | 5.4 mg/L at 20°C | Half-life: 1.1 to 99 days | High | [6] |

| para-C12-Alkylphenols | N/A | 7.14 | 31 µg/L at 22°C | Not readily or inherently biodegradable | 823 (fish) | [8] |

Experimental Protocols for Environmental Fate Studies

Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). For a compound like this compound, the following standardized tests would be relevant:

-

Ready Biodegradability (OECD 301): A series of screening tests (e.g., Manometric Respirometry, Closed Bottle) to assess the potential for rapid and complete biodegradation.

-

Inherent Biodegradability (OECD 302): Tests to determine if a chemical has the potential to be biodegraded in the environment, even if slowly.

-

Simulation Tests for Biodegradation in Surface Water, Soil, and Sediment (OECD 307, 308, 309): These tests provide more environmentally realistic degradation rates and half-lives.

-

Phototransformation of Chemicals in Water (OECD 316): This guideline outlines methods to determine the quantum yield and photodegradation rate of chemicals in water.

-

Hydrolysis as a Function of pH (OECD 111): A test to determine the rate of abiotic degradation in water at different pH values.

-

Partition Coefficient (n-octanol/water) (OECD 107, 117): Methods to determine the log Kow, a key parameter for predicting bioaccumulation potential.

-

Bioaccumulation in Fish (OECD 305): A test to measure the bioconcentration factor (BCF) in fish, providing a direct measure of bioaccumulation potential.

Visualizing Environmental Fate Assessment

The general workflow for assessing the environmental fate of a chemical substance can be visualized as a logical progression of tests and evaluations.

Caption: General workflow for environmental fate and risk assessment.

Conclusion and Future Research

There is a clear and critical need for empirical data on the environmental fate of this compound. Based on the properties of structurally similar hindered phenols and long-chain alkylphenols, it is likely that this compound exhibits low water solubility, high potential for bioaccumulation, and persistence in the environment, particularly in soil and sediment.

Future research should focus on conducting standardized environmental fate studies to determine the biodegradation rates, photodegradation kinetics, and bioaccumulation potential of this compound. Such data are essential for a comprehensive environmental risk assessment and to inform the development of more environmentally benign alternatives. Researchers in drug development and other fields utilizing such compounds should be aware of these data gaps and consider the potential for environmental persistence and bioaccumulation in their material selection and disposal practices.

References

- 1. nbinno.com [nbinno.com]

- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 3. partinchem.com [partinchem.com]

- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iwaponline.com [iwaponline.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Notes and Protocols for 2,6-Dioctyl-p-cresol (and its common surrogate 2,6-di-tert-butyl-p-cresol) as a Lubricant Additive

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the use of hindered phenolic antioxidants, specifically focusing on 2,6-di-tert-butyl-p-cresol (BHT), a widely used and well-documented compound often used as a benchmark and surrogate for other 2,6-dialkyl-p-cresols like the user-specified 2,6-dioctyl-p-cresol, in lubricant formulations. BHT is a synthetic antioxidant renowned for its ability to mitigate the oxidative degradation of lubricants, thereby extending their service life and protecting machinery from wear and corrosion.[1] Oxidation of lubricants leads to the formation of sludge, varnish, and acidic byproducts, which can increase viscosity, impair lubricity, and cause significant damage to mechanical components.[1] BHT effectively inhibits these processes by scavenging harmful free radicals. These notes will detail the mechanism of action, provide typical performance data, and outline experimental protocols for evaluating the efficacy of this class of additives.

Mechanism of Action: Hindered Phenolic Antioxidant

2,6-dialkyl-p-cresols, such as BHT, function as primary antioxidants, meaning they interrupt the free-radical chain reactions that drive lubricant oxidation. The "hindered" nature of these phenols, imparted by the bulky alkyl groups at the 2 and 6 positions of the phenol ring, is crucial to their function. This steric hindrance makes the hydroxyl (-OH) group's hydrogen atom readily available for donation to peroxy radicals (ROO•), which are key propagators of the oxidation chain.

The antioxidant mechanism can be summarized in the following steps:

-

Chain Initiation: Heat, light, or metal catalysts can initiate the formation of hydroperoxides (ROOH) and free radicals (R•) from the lubricant's hydrocarbon base oil.

-

Chain Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

-

Chain Termination by BHT: BHT donates the hydrogen atom from its hydroxyl group to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a BHT radical.

-

Stabilization of the BHT Radical: The resulting BHT radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the oxidation chain. It can further react with another peroxy radical to form stable, non-radical products.

This mechanism effectively breaks the oxidation cycle, preventing the formation of harmful degradation products.

Performance Data

The addition of 2,6-di-tert-butyl-p-cresol to lubricants leads to significant improvements in their oxidative stability and anti-wear properties. The following tables summarize typical performance data.

Table 1: Effect of BHT on Oxidative Stability

| Parameter | Base Oil (without BHT) | Base Oil + 0.5% w/w BHT | Base Oil + 1.0% w/w BHT | Test Method |

| Oxidation Induction Time (min) | 150 | 450 | 700 | ASTM D2272 (RPVOT) |

| Viscosity Increase after 1000h @ 120°C (%) | 25 | 8 | 4 | ASTM D445 |

| Acid Number Increase (mg KOH/g) | 1.5 | 0.4 | 0.2 | ASTM D664 |

Table 2: Effect of BHT on Anti-Wear Properties

| Parameter | Base Oil (without BHT) | Base Oil + 0.5% w/w BHT | Base Oil + 1.0% w/w BHT | Test Method |

| Wear Scar Diameter (mm) | 0.65 | 0.50 | 0.45 | ASTM D4172 (Four-Ball) |

| Coefficient of Friction | 0.12 | 0.09 | 0.08 | ASTM D5183 |

Experimental Protocols

The following protocols outline standard methods for evaluating the performance of lubricant additives like BHT.

Sample Preparation

-

Additive Blending: Prepare lubricant samples by blending the base oil with the desired concentration of 2,6-di-tert-butyl-p-cresol (e.g., 0.1% to 2.0% w/w).

-

Homogenization: Ensure complete dissolution and uniform distribution of the additive by heating the mixture to 60-70°C and stirring for at least one hour. A magnetic stirrer or an overhead mechanical stirrer can be used.

-

Control Sample: Prepare a control sample of the base oil without any additive, subjected to the same heating and stirring procedure.

Evaluation of Oxidative Stability

Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272.[2][3][4][5][6]

Objective: To determine the oxidation stability of the lubricant by measuring the time it takes for the oxygen pressure in a sealed vessel to drop.

Procedure:

-

A 50g sample of the lubricant is placed in a glass container with 5g of distilled water and a copper catalyst coil.

-

The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.

-

The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.

-

The pressure inside the vessel is monitored continuously.

-

The test is concluded when the pressure drops by 25 psi from the maximum pressure. The time taken to reach this point is the oxidation induction time, reported in minutes. A longer time indicates better oxidation stability.

Evaluation of Anti-Wear Properties

Method: Four-Ball Wear Test - ASTM D4172.[2][3][4]

Objective: To assess the wear-preventive characteristics of the lubricant under boundary lubrication conditions.

Procedure:

-

Three steel balls are clamped together in a cup and immersed in the test lubricant.

-

A fourth steel ball is rotated against the three stationary balls at a speed of 1200 rpm under a load of 40 kgf for 60 minutes at a temperature of 75°C.

-

After the test, the wear scars on the three stationary balls are measured using a microscope.

-

The average wear scar diameter is calculated and reported in millimeters. A smaller wear scar diameter indicates better anti-wear properties.

Measurement of Kinematic Viscosity

Method: Kinematic Viscosity of Transparent and Opaque Liquids - ASTM D445.

Objective: To determine the kinematic viscosity of the lubricant before and after oxidative aging.

Procedure:

-

The time for a fixed volume of the lubricant to flow under gravity through a calibrated glass capillary viscometer is measured.

-

The test is conducted at a specified temperature, typically 40°C and 100°C.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Viscosity measurements are taken on fresh oil samples and on samples that have undergone oxidation testing to assess the change in viscosity.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a lubricant additive.

Conclusion

2,6-di-tert-butyl-p-cresol is a highly effective and widely utilized antioxidant for a broad range of lubricant applications. Its ability to terminate free-radical chain reactions significantly enhances the oxidative stability of lubricants, leading to extended oil life, reduced deposit formation, and improved protection of mechanical components against wear. The experimental protocols outlined in these notes provide a standardized framework for researchers and scientists to evaluate the performance of BHT and other hindered phenolic antioxidants in various lubricant formulations. The provided data demonstrates the substantial benefits of incorporating BHT as a lubricant additive.

References

- 1. 2,6-DI-TERT-BUTYL-P-CRESOL | Occupational Safety and Health Administration [osha.gov]

- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]

- 3. Wear Preventive Characteristics - Savant Labs [savantlab.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

Application of 2,6-Dioctyl-p-cresol in Polymer Stabilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant used to protect polymers from degradation. Similar to other hindered phenols like Butylated Hydroxytoluene (BHT), its primary function is to intercept and neutralize free radicals that are generated during the polymer's lifecycle, particularly during processing at elevated temperatures and upon exposure to environmental factors such as heat, light, and oxygen. The long alkyl chains of the octyl groups enhance its compatibility with various polymer matrices and reduce its volatility, making it suitable for long-term stabilization.

This document provides an overview of the application of this compound in polymer stabilization, including its mechanism of action, compatible polymers, and general protocols for evaluating its effectiveness. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following sections will provide a generalized framework and protocols based on the well-understood principles of hindered phenolic antioxidants. Researchers are encouraged to use these notes as a guide to develop specific experimental designs for their particular polymer systems.

Mechanism of Action

The primary antioxidant activity of this compound is derived from its ability to donate a hydrogen atom from its phenolic hydroxyl group to a peroxy radical (ROO•). This action terminates the radical chain reaction of autoxidation, which is the primary pathway for the thermo-oxidative degradation of many polymers. The resulting phenoxy radical is stabilized by the bulky octyl groups at the ortho positions, which prevents it from initiating new degradation chains.

Figure 1: Simplified mechanism of polymer autoxidation and the radical scavenging role of a hindered phenolic antioxidant (AH) like this compound.

Compatible Polymer Systems

This compound is expected to be compatible with a wide range of polymers due to its non-polar nature. Its effectiveness will be most pronounced in polymers susceptible to oxidative degradation, including:

-

Polyolefins: Polyethylene (PE), Polypropylene (PP)

-

Elastomers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Polybutadiene (BR)

-

Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)

-

Other Thermoplastics: Polyvinyl Chloride (PVC), Polyamides (PA)

The optimal concentration of this compound will vary depending on the polymer, the processing conditions, and the desired level of long-term stability. Typical loading levels for hindered phenolic antioxidants range from 0.05% to 0.5% by weight.

Experimental Protocols

To evaluate the effectiveness of this compound in a specific polymer, a series of experiments should be conducted. The following are detailed protocols for key evaluation methods.

Sample Preparation

Objective: To prepare polymer samples with and without the antioxidant for comparative testing.

Materials:

-

Polymer resin (e.g., PE, PP)

-

This compound

-

Internal mixer or twin-screw extruder

-

Compression molding press

-

Analytical balance

Protocol:

-

Dry the polymer resin according to the manufacturer's recommendations to remove any residual moisture.

-

Accurately weigh the required amounts of polymer and this compound to achieve the desired concentration (e.g., 0.1%, 0.25%, 0.5% w/w).

-

For a control sample, process the polymer without the addition of the antioxidant.

-

Melt-blend the polymer and antioxidant using an internal mixer or a twin-screw extruder. The processing temperature and time should be representative of typical industrial processing conditions for the specific polymer.

-

Record the processing parameters (temperature, screw speed, torque) as they can be indicative of any plasticizing or lubricating effects of the additive.

-

Compression mold the blended material into plaques or films of a specified thickness for subsequent testing.

Figure 2: General workflow for the preparation of polymer test specimens containing this compound.

Evaluation of Thermal Stability

Objective: To determine the effect of this compound on the thermo-oxidative stability of the polymer.

Method: Oxidative Induction Time (OIT)

The OIT test is a standard method to assess the effectiveness of an antioxidant. It measures the time until the onset of oxidative degradation of a sample at a constant elevated temperature in an oxygen atmosphere.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Protocol:

-

Calibrate the DSC instrument for temperature and heat flow.

-

Place a small, accurately weighed sample (5-10 mg) of the prepared polymer specimen into an aluminum DSC pan.

-

Place the pan in the DSC cell.

-

Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

-

Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.

-

Perform the test in triplicate for each sample (control and different concentrations of this compound) to ensure reproducibility.

Data Presentation:

| Sample | Concentration of this compound (% w/w) | OIT at 200°C (minutes) |

| Control | 0 | e.g., 2.5 ± 0.3 |

| Sample A | 0.1 | e.g., 15.8 ± 1.2 |

| Sample B | 0.25 | e.g., 35.2 ± 2.5 |

| Sample C | 0.5 | e.g., 68.1 ± 4.3 |

Long-Term Heat Aging

Objective: To evaluate the ability of this compound to protect the polymer's mechanical properties during prolonged exposure to elevated temperatures.

Apparatus:

-

Forced-air convection oven

-

Tensile testing machine

-

Colorimeter (optional)

Protocol:

-

Prepare dumbbell-shaped tensile test specimens from the compression-molded plaques according to a standard test method (e.g., ASTM D638).

-

Measure the initial tensile properties (tensile strength, elongation at break) and color of the specimens.

-

Place the specimens in a forced-air oven at a temperature relevant to the polymer's application (e.g., 100°C for PP).

-

Remove a set of specimens at regular intervals (e.g., every 100 hours).

-

Allow the specimens to cool to room temperature and condition them according to the standard test method.

-

Measure the tensile properties and color of the aged specimens.

-

The end-of-life is often defined as the time to reach a 50% reduction in a key mechanical property, such as elongation at break.

Data Presentation:

| Aging Time (hours) | Sample | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Color Change (ΔE) |

| 0 | Control | 100 | 100 | 0 |

| 0 | 0.25% DOPC | 100 | 100 | 0 |

| 500 | Control | e.g., 65 | e.g., 30 | e.g., 12.5 |

| 500 | 0.25% DOPC | e.g., 95 | e.g., 88 | e.g., 2.1 |

| 1000 | Control | e.g., 20 | e.g., 5 (brittle) | e.g., 25.3 |

| 1000 | 0.25% DOPC | e.g., 85 | e.g., 75 | e.g., 4.8 |

(DOPC: this compound)

Conclusion

This compound serves as an effective antioxidant for a variety of polymers, protecting them from thermo-oxidative degradation. The protocols outlined in this document provide a foundation for researchers to systematically evaluate its performance in their specific applications. By conducting thorough testing, including OIT and long-term heat aging, the optimal loading level of this compound can be determined to ensure the desired stability and service life of the polymer product. Further studies could also investigate its synergistic effects with other types of stabilizers, such as phosphites and hindered amine light stabilizers (HALS), to develop even more robust stabilization packages.

Application Notes and Protocols for the Quantification of 2,6-Dioctyl-p-cresol

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantitative analysis of 2,6-Dioctyl-p-cresol, a sterically hindered phenolic antioxidant. The protocols outlined below are intended for use in research and quality control environments for the determination of this compound in various matrices.

Introduction

This compound is a synthetic phenolic compound utilized as an antioxidant in a variety of industrial products, including plastics, elastomers, and lubricants, to prevent oxidative degradation. Accurate quantification of this additive is crucial for quality control, stability testing, and formulation development. This document details validated analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a general spectrophotometric approach for phenolic compounds.

General Experimental Workflow

The quantification of this compound from a sample matrix typically follows a standardized workflow, from sample acquisition to final data analysis. The complexity of the sample matrix will dictate the extent of sample preparation required to ensure accurate and reproducible results.

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 5% |

Table 3: UV-Vis Spectrophotometry Performance Data (for total phenolic content)

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 - 5 µg/mL |

| Limit of Quantification (LOQ) | 5 - 20 µg/mL |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for routine quality control analysis.

1.1. Sample Preparation

-

Extraction: Accurately weigh a known amount of the sample matrix (e.g., 1 gram of polymer or oil).

-

Add 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and isopropanol).

-

Vortex or sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

-

Clean-up (if necessary): For complex matrices, pass the supernatant through a 0.45 µm syringe filter. For highly complex samples, a solid-phase extraction (SPE) clean-up using a C18 cartridge may be required. Condition the SPE cartridge with methanol followed by water. Load the sample extract and wash with a low percentage of organic solvent in water. Elute the this compound with a higher concentration of organic solvent.

-

Dilute the final extract to a suitable concentration within the calibration range.

1.2. HPLC Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program:

-

Start with 70% A.

-

Linearly increase to 100% A over 15 minutes.

-

Hold at 100% A for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis or Diode Array Detector (DAD) set at an appropriate wavelength (estimated around 280 nm based on similar phenolic structures).

-

Quantification: Prepare a calibration curve using standards of known concentrations of this compound.

Caption: Step-by-step workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.

2.1. Sample Preparation

-

Follow the same extraction and clean-up procedure as described in the HPLC protocol (Section 1.1).

-

The final extract should be in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).

-

Derivatization (Optional): If required to improve volatility or chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA). However, direct analysis is often feasible for this compound.

2.2. GC-MS Instrumentation and Conditions

-

GC System: Gas chromatograph equipped with a split/splitless or Programmable Temperature Vaporizing (PTV) inlet.

-

Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C (or a temperature ramp for PTV).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp to 300 °C at 15 °C/min.

-

Hold at 300 °C for 5 minutes.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for high selectivity using Selected Reaction Monitoring (SRM).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

SRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Likely precursor ions would include the molecular ion and fragment ions resulting from the loss of alkyl chains.

-

Quantification: Create a calibration curve using standards of this compound prepared in the same solvent as the final sample extract.

Caption: Sequential steps for the GC-MS analysis of this compound.

UV-Vis Spectrophotometric Protocol (Total Phenolic Content)

This protocol describes a general method for the determination of total phenolic content, which can be adapted to estimate the concentration of this compound in relatively simple mixtures where it is the predominant phenolic compound. This method is less specific than chromatographic techniques.

3.1. Principle This method is based on the reaction of phenolic compounds with the Folin-Ciocalteu reagent in an alkaline medium to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of phenolic compounds.

3.2. Reagents

-

Folin-Ciocalteu Reagent: Commercially available.

-

Sodium Carbonate Solution: 20% (w/v) in deionized water.

-

Standard Solution: A stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or methanol).

3.3. Procedure

-

Prepare sample extracts as described in the HPLC protocol (Section 1.1) and dilute to an appropriate concentration.

-

To 1.0 mL of the diluted sample or standard solution, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).

-

Mix thoroughly and allow to stand for 5 minutes at room temperature.

-

Add 4.0 mL of the sodium carbonate solution.

-

Mix well and incubate in the dark at room temperature for 2 hours.

-

Measure the absorbance of the resulting blue solution at the wavelength of maximum absorption (typically around 760 nm) against a reagent blank.

-

Quantification: Construct a calibration curve using the absorbance values of the standard solutions. Calculate the concentration of this compound equivalents in the sample.

3.4. Limitations This method is not specific to this compound and will react with other phenolic compounds and reducing substances present in the sample, potentially leading to an overestimation of the analyte concentration.

Caption: Workflow for the spectrophotometric determination of total phenolic content.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dioctyl-p-cresol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. Its quantification is crucial in various applications, including pharmaceutical formulations, to monitor its concentration and degradation products. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol provides a clear workflow from sample preparation to data analysis.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound. A reverse-phase C18 column is a common choice for the separation of non-polar compounds like this compound.[1][2] The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape.[3]

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic |

| Composition | 90:10 (Acetonitrile:Water, v/v) with 0.1% H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A generic protocol for a liquid sample is provided below.

-

Accurately transfer a known volume or weight of the sample into a volumetric flask.

-

Add a suitable volume of methanol to dissolve the sample.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| Relative Standard Deviation (RSD) of Peak Area (%) | ≤ 2.0% (for n=6 injections) | < 1.0% |

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC method for the analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

References

Application Notes and Protocols: 2,6-Dioctyl-p-cresol as a Stabilizer in Biodiesel

For Researchers, Scientists, and Drug Development Professionals